2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid
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Overview
Description
2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid is an organic compound characterized by a cyclohexene ring with a hydroxyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene followed by hydroxylation and subsequent acetic acid incorporation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to ensure high purity. The use of catalysts and specific reaction conditions can optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and other interactions, influencing biological processes. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects .
Comparison with Similar Compounds
2-(Cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the hydroxyl group.
Acetic acid 2-cyclohexyl-1-methyl-propyl ester: Different ester functional group but shares the cyclohexene ring
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
752149-07-8 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(1-hydroxycyclohex-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-8(11)4-2-1-3-5-8/h2,4,11H,1,3,5-6H2,(H,9,10) |
InChI Key |
ONASUVCBFPDPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(CC(=O)O)O |
Origin of Product |
United States |
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